Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro-

Catalog No.
S1508320
CAS No.
10428-19-0
M.F
C16H36Cl2OSn2
M. Wt
552.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro-

CAS Number

10428-19-0

Product Name

Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro-

IUPAC Name

dibutyl-chloro-[dibutyl(chloro)stannyl]oxystannane

Molecular Formula

C16H36Cl2OSn2

Molecular Weight

552.8 g/mol

InChI

InChI=1S/4C4H9.2ClH.O.2Sn/c4*1-3-4-2;;;;;/h4*1,3-4H2,2H3;2*1H;;;/q;;;;;;;2*+1/p-2

InChI Key

MWFOVBOCPFXQMF-UHFFFAOYSA-L

SMILES

CCCC[Sn](CCCC)(O[Sn](CCCC)(CCCC)Cl)Cl

Canonical SMILES

CCCC[Sn](CCCC)(O[Sn](CCCC)(CCCC)Cl)Cl
  • Origin: Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro- is a synthetic compound not found naturally.
  • Significance: This compound is primarily valued in scientific research for its role as a catalyst in various organic synthesis reactions [].

Molecular Structure Analysis

The molecule consists of a central Sn-O-Sn chain with four butyl groups (C4H9) attached to the tin (Sn) atoms at the 1 and 3 positions, and two chlorine (Cl) atoms attached to the Sn atoms at the same positions (1,3) [, ]. This structure gives it a distorted octahedral geometry around the Sn atoms [].


Chemical Reactions Analysis

  • Synthesis: There is limited information publicly available on the specific synthesis route for this compound.
  • Reactions: The primary focus of research on this compound is its role as a Lewis acid catalyst. Due to its vacant orbitals on the Sn atom and the electron-withdrawing effect of the chlorine atoms, it can accept electron pairs from other molecules, facilitating various organic synthesis reactions. Some examples include []:
    • Mukaiyama-aldol reaction: This reaction forms carbon-carbon bonds between carbonyl compounds and enolates [].
    • Michael reactions: These reactions involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound [].
    • Allylation of aldehydes: This reaction forms a new carbon-carbon bond between an aldehyde and an allyl group [].

Balanced chemical equations for these specific reactions would require detailed reaction conditions and substrates, but the general concept involves the Lewis acid (Distannoxane) activating the starting materials for nucleophilic attack.


Physical And Chemical Properties Analysis

  • State: Likely a solid at room temperature due to the bulky butyl groups.
  • Solubility: Expected to be poorly soluble in water due to the hydrophobic butyl groups, but potentially soluble in organic solvents.
  • Stability: Organotin compounds can vary in stability depending on the structure. The presence of chlorine atoms might enhance stability compared to purely organic substituents.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

10428-19-0

Wikipedia

Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro-

General Manufacturing Information

Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro-: INACTIVE

Dates

Modify: 2023-08-15

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